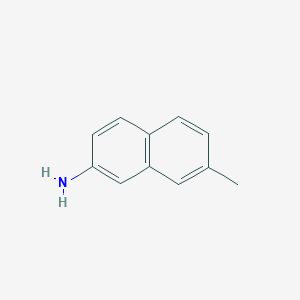

7-Methylnaphthalen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

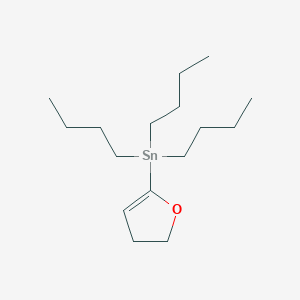

7-Methylnaphthalen-2-amine is a chemical compound with the molecular formula C11H11N . It is also known by other names such as N-methylnaphthalen-2-amine, N-methyl-N-2-naphthylamine, and 2-Naphthalenamine .

Synthesis Analysis

While specific synthesis methods for 7-Methylnaphthalen-2-amine were not found, amines in general can be synthesized through various methods. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Molecular Structure Analysis

The molecular structure of 7-Methylnaphthalen-2-amine consists of a naphthalene ring with a methylamine group attached to the 2-position . The exact mass of the molecule is 157.089149355 g/mol .Chemical Reactions Analysis

Amines, including 7-Methylnaphthalen-2-amine, can undergo a variety of chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

7-Methylnaphthalen-2-amine has a molecular weight of 157.21 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Catalytic Coupling Reactions

One significant application of 7-Methylnaphthalen-2-amine derivatives in scientific research is in catalytic coupling reactions. For example, derivatives like (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC) have been found to be powerful ligands for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This process allows for the efficient production of pharmaceutically important (hetero)aryl methylsulfones, highlighting the compound's utility in facilitating metal-catalyzed coupling reactions that yield compounds of pharmaceutical relevance in good to excellent yields (Ma et al., 2017).

Alkylation in Green Chemistry

7-Methylnaphthalen-2-amine has also been utilized in green chemistry applications, particularly in the Friedel–Crafts alkylation of 2-methylnaphthalene with long-chain alkenes using environmentally friendly catalysts. This process has been explored in ethyl-containing amine chloroaluminate ionic liquids modified with HCl, demonstrating an eco-friendly approach to chemical synthesis that achieves excellent conversion and selectivity while allowing for easy isolation of products. This research underscores the potential of 7-Methylnaphthalen-2-amine derivatives in promoting sustainable chemical processes (Zhao et al., 2004).

Advanced Material Synthesis

Another application area is the synthesis of advanced materials. For instance, the methylation of 2-methylnaphthalene for the production of 2,6-dimethylnaphthalene, a key precursor for polyethylenenaphthalate, an advanced polymer material, has been extensively studied. Research utilizing shape-selective methylation over H-ZSM-5 Zeolite and computational studies highlight the industrial importance of such reactions. These studies provide insights into the reaction mechanisms and favorability of producing desired products, which are crucial for the development of new materials (Nie et al., 2012).

Novelty in Organic Synthesis

The compound has been investigated for its role in the oxidative coupling of 2-aminonaphthalene homologues. This process has been found to exhibit a complex reaction pattern leading to the formation of various compounds, including carbazoles, through Cu(II)-mediated reactions. Such reactions demonstrate the versatility and reactivity of 7-Methylnaphthalen-2-amine derivatives in organic synthesis, offering pathways to a range of structurally diverse and potentially valuable organic compounds (Vyskocil et al., 2001).

Safety And Hazards

While specific safety and hazard information for 7-Methylnaphthalen-2-amine was not found, aromatic amines in general can pose significant health risks. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Zukünftige Richtungen

While specific future directions for 7-Methylnaphthalen-2-amine were not found, research into the properties and potential applications of amines is ongoing. For example, the trace amine-associated receptor 1 (TAAR-1) is being investigated as a target for the development of new antipsychotics . This suggests that amines, including 7-Methylnaphthalen-2-amine, could have potential future applications in the field of medicine.

Eigenschaften

IUPAC Name |

7-methylnaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSYKWSBPNFANJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629310 |

Source

|

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylnaphthalen-2-amine | |

CAS RN |

116530-25-7 |

Source

|

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)